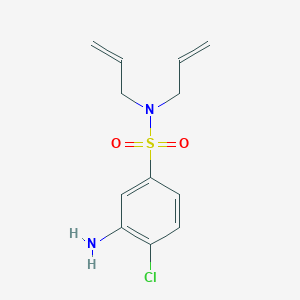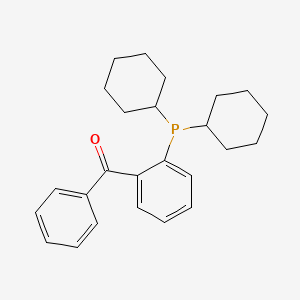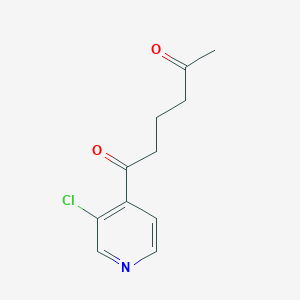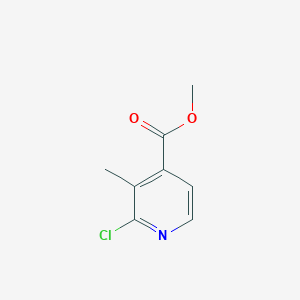
Methyl 2-chloro-3-methylisonicotinate
Overview
Description
“Methyl 2-chloro-3-methylisonicotinate” is a chemical compound with the molecular formula C8H8ClNO2 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-3-methylisonicotinate” is represented by the InChI code1S/C8H8ClNO2/c1-5-6 (8 (11)12-2)3-4-10-7 (5)9/h3-4H,1-2H3 . The molecular weight of this compound is 185.61 .
Scientific Research Applications
Hydrogen Bonds and Conformational Analysis
Methyl 2-chloro-3-methylisonicotinate is studied in the context of hydrogen bonds and molecular conformations. For instance, bis(1-methylisonicotinate) hydrochloride monohydrate was analyzed using X-ray diffraction, vibrational spectra, and B3LYP calculations. This research provides insights into the hydrogen bond lengths and interactions in the crystal structure, important for understanding molecular interactions and stability (Szafran, Katrusiak, & Dega-Szafran, 2006).
Microbial Metabolism Studies
Studies on microbial metabolism have focused on compounds like N-methylisonicotinic acid. These studies elucidate the metabolic fate of such compounds in bacteria, revealing the formation of CO2, methylamine, and other end-products. This research is crucial for understanding the biodegradation pathways of pyridinium compounds and their environmental impact (Wright & Cain, 1972).
Quantum Chemical and Spectroscopic Investigations
Methyl 2-chloro-3-methylisonicotinate has been the subject of quantum chemical and spectroscopic studies, examining its structural, spectroscopic, and electronic properties. These investigations, using methods like density functional theory (DFT), help in predicting the pharmaceutical activity and understanding the reactive sites of the molecule. Such studies are crucial for drug design, particularly in the context of diseases like pulmonary fibrosis (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Safety And Hazards
“Methyl 2-chloro-3-methylisonicotinate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
methyl 2-chloro-3-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWGTKBLQCPEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700958 | |
| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-methylisonicotinate | |
CAS RN |
787596-41-2 | |
| Record name | Methyl 2-chloro-3-methylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

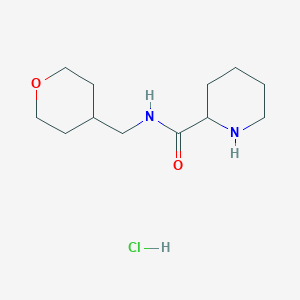
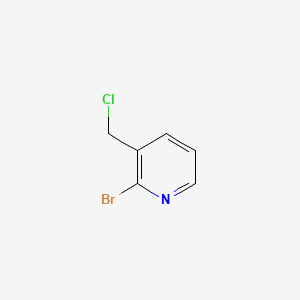

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)

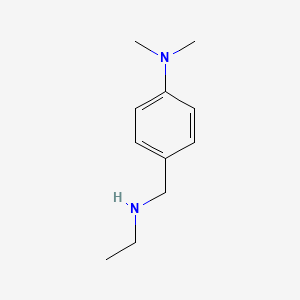
![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)
